molecular formula C24H30FN7O B1683944 (1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 871357-89-0

(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Numéro de catalogue: B1683944
Numéro CAS: 871357-89-0
Poids moléculaire: 451.5 g/mol
Clé InChI: KSOVGRCOLZZTPF-PEVOYICTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cenisertib (AS-703569) is a multi-kinase inhibitor targeting Aurora kinases (Aurora-A/B), ABL1, AKT, STAT5, and FLT3 . Its mechanism involves disrupting cell cycle progression by inhibiting Aurora kinases, which are critical for mitotic spindle formation and chromosomal segregation. Overexpression of these kinases is associated with tumorigenesis, making Cenisertib a candidate for cancer therapy. Preclinical studies demonstrated its efficacy in suppressing tumor growth in pancreatic, breast, colon, ovarian, and lung cancers, as well as leukemia xenograft models . Clinically, Cenisertib has been tested in Phase I trials for solid tumors and hematological malignancies. In acute myeloid leukemia (AML), it achieved a 2.7% complete remission (CR) rate, though adverse events such as neutropenia, infections, and sepsis were common . Its broad kinase inhibition profile, however, may contribute to off-target effects, as observed in plant studies where it non-specifically inhibited FERONIA kinase homologs .

Propriétés

Key on ui mechanism of action

R763 is a highly potent and specific inhibitor of Aurora kinase, which has been shown to block proliferation and trigger apoptosis (cell death) in several tumor cell lines including cervical, colon, lung, pancreas and prostate. The over-expression of Aurora kinase can cause cells to rapidly develop an abnormal number of chromosomes. Elevated levels of Aurora kinase are frequently associated with various human cancers and inhibition of this enzyme disrupts cell division and promotes apoptosis. [Rigel Pharmaceuticals Press Release] A probable target for R763 is Aurora kinase A (serine/threonine protein kinase 6).

Numéro CAS

871357-89-0

Formule moléculaire

C24H30FN7O

Poids moléculaire

451.5 g/mol

Nom IUPAC

(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C24H30FN7O/c1-14-11-17(5-6-19(14)32-9-7-31(2)8-10-32)28-24-27-13-18(25)23(30-24)29-21-16-4-3-15(12-16)20(21)22(26)33/h3-6,11,13,15-16,20-21H,7-10,12H2,1-2H3,(H2,26,33)(H2,27,28,29,30)/t15-,16+,20+,21?/m1/s1

Clé InChI

KSOVGRCOLZZTPF-PEVOYICTSA-N

SMILES isomérique

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3[C@@H]4C[C@H]([C@@H]3C(=O)N)C=C4)F)N5CCN(CC5)C

SMILES canonique

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C

Apparence

Solid powder

Autres numéros CAS

871357-89-0

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

R763;  R 763;  R-763;  AS703569;  AS-703569;  AS 703569;  MSC1992371A;  Cenisertib.

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Cenisertib est synthétisé par un procédé chimique en plusieurs étapes. La synthèse implique la formation d'une structure cyclique bicyclique, suivie de l'introduction de divers groupes fonctionnels pour obtenir le composé final. Les étapes clés incluent :

Méthodes de production industrielle

La production industrielle de Cenisertib implique l'optimisation de la voie de synthèse pour obtenir un rendement et une pureté élevés. Cela comprend :

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Cenisertib a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Cenisertib exerce ses effets en se liant sélectivement et en inhibant les kinases Aurora A, B et C. Cette inhibition perturbe l'activité du fuseau mitotique, bloquant la division cellulaire et conduisant à la mort cellulaire (apoptose). Le composé inhibe également d'autres kinases impliquées dans la survie et la prolifération cellulaires, telles que FLT3, BCR-ABL1 et JAK2.

Applications De Recherche Scientifique

Cenisertib has a wide range of scientific research applications, including:

Mécanisme D'action

Cenisertib exerts its effects by selectively binding to and inhibiting Aurora kinases A, B, and C. This inhibition disrupts the mitotic spindle activity, blocking cell division and leading to cell death (apoptosis). The compound also inhibits other kinases involved in cell survival and proliferation, such as FLT3, BCR-ABL1, and JAK2 .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Tozasertib (Merck Sharp & Dohme Corp.)

  • Targets : Aurora-A/B .
  • CRs observed in leukemia trials, similar to Cenisertib .
  • Adverse Events : Neutropenia and herpes zoster reactivation at a maximum tolerated dose (MTD) of 64 mg/m² .

BI-847325 (Boehringer Ingelheim)

  • Targets : Aurora kinases and MEK1/2 .
  • Clinical Efficacy: 45% stable disease in solid tumors; 1.4% partial response in esophageal squamous cell carcinoma .
  • Adverse Events : Gastrointestinal toxicity (vomiting, diarrhea) and hematological effects (neutropenia, thrombocytopenia) .
  • Differentiation : Dual inhibition of Aurora and MEK pathways may enhance efficacy in RAS-mutated cancers but increases toxicity risks.

AT9283 (Astex Pharmaceuticals)

  • Targets : Aurora-A/B .
  • Clinical Efficacy: No CRs or partial responses in AML/myelofibrosis trials; modest activity in solid tumors .
  • Adverse Events : Febrile neutropenia and wound infections at MTD of 47 mg/m²/day .

Barasertib (AZD1152)

  • Targets : Aurora-B selective inhibitor .
  • Clinical Efficacy : Higher CR rates in AML (21.4%) when combined with cytarabine vs. Cenisertib’s 2.7% CR .
  • Adverse Events : Similar hematological toxicity profile but better tolerated in combination regimens .

Table 1: Comparative Overview of Aurora Kinase Inhibitors

Compound Targets CR Rate (Leukemia) Stable Disease (Solid Tumors) Key Adverse Events Specificity
Cenisertib Aurora-A/B, ABL1, STAT5 2.7% Not reported Neutropenia, sepsis, infections Low (broad kinase inhibition)
Tozasertib Aurora-A/B CRs observed 44.4% Neutropenia, herpes zoster Moderate
BI-847325 Aurora, MEK1/2 N/A 45% GI toxicity, neutropenia Dual-target
AT9283 Aurora-A/B 0% 45% Febrile neutropenia Moderate
Barasertib Aurora-B 21.4% (combo) Not reported Neutropenia, fatigue High (Aurora-B selective)

Specificity and Off-Target Effects

Cenisertib’s multi-kinase activity distinguishes it from selective Aurora inhibitors. While this broad inhibition may enhance efficacy in heterogeneous tumors, it increases off-target risks. For example:

  • FERONIA Kinase Inhibition: Cenisertib non-specifically inhibited FER homologs in plants (88% inhibition rate vs. 55% for reversine), suggesting similar promiscuity in human kinases .
  • STAT5 and FLT3 Inhibition : Unlike Tozasertib or Barasertib, Cenisertib’s STAT5/FLT3 blockade may benefit FLT3-ITD+ AML but exacerbate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Reactant of Route 2
(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.